(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

Catalog No.
S914706
CAS No.
2243511-85-3
M.F
C6H12N3OP
M. Wt
173.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphin...

CAS Number

2243511-85-3

Product Name

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide

IUPAC Name

4-dimethylphosphoryl-1-methylpyrazol-3-amine

Molecular Formula

C6H12N3OP

Molecular Weight

173.15 g/mol

InChI

InChI=1S/C6H12N3OP/c1-9-4-5(6(7)8-9)11(2,3)10/h4H,1-3H3,(H2,7,8)

InChI Key

QYYLQKFMFIHBFW-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)N)P(=O)(C)C

Canonical SMILES

CN1C=C(C(=N1)N)P(=O)(C)C
  • Chemical Database Search

    A search of scientific databases like PubChem [] yielded no results for (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide, suggesting it might be a relatively new compound or one not yet widely studied.

  • Literature Review

    A search of scientific literature using keywords like "(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide" and its CAS number (2243511-85-3) did not reveal any published research articles on its properties or applications.

Further Exploration:

While specific research applications are unknown, the compound's structure offers some clues for potential areas of exploration:

  • The presence of the pyrazole ring suggests it might have applications similar to other pyrazole-based compounds, which are known for their diverse biological activities.

  • The dimethylphosphine oxide group can be found in various organophosphorus compounds used in medicine and agriculture.

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a dimethylphosphine oxide moiety. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications.

Typical of phosphine oxides and amines:

  • Nucleophilic Substitution: The dimethylphosphine oxide group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
  • Oxidation-Reduction Reactions: The phosphine oxide moiety may undergo oxidation or reduction under certain conditions, influencing its reactivity and biological activity.

These reactions are facilitated by the presence of functional groups that allow for diverse chemical transformations, making the compound versatile in synthetic chemistry.

The biological activity of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide has been explored through computational predictions and experimental assays. Studies indicate that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Potential efficacy against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

These activities highlight the potential for therapeutic applications, although further empirical studies are necessary to confirm these effects.

Several synthetic routes can be employed to produce (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide:

  • Direct Alkylation: Starting from 3-amino-1-methylpyrazole, dimethylphosphine oxide can be introduced via alkylation reactions.
  • Phosphorylation of Amines: The amino group can be phosphorylated using phosphorus oxychloride or similar reagents, followed by hydrolysis to yield the desired phosphine oxide.
  • Coupling Reactions: Utilizing coupling agents to link the pyrazole derivative with dimethylphosphine oxide under controlled conditions.

These methods allow for the efficient synthesis of the compound while maintaining structural integrity.

(3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide has several potential applications:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its predicted biological activities.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Synthesis: Acts as a reagent or catalyst in various organic synthesis processes.

The versatility of this compound makes it a candidate for further research in these domains.

Interaction studies involving (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide focus on its binding affinities and mechanisms of action with biological targets:

  • Molecular Docking Studies: Computational methods can predict how the compound interacts with specific proteins or enzymes, providing insights into its mechanism of action.
  • In Vitro Assays: Experimental approaches to assess cytotoxicity and enzyme inhibition provide empirical data supporting its biological activity.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
3-Amino-1-methylpyrazolePyrazole ring with amino groupPotential neuroprotective effects
Dimethylaminopyridinyl phosphine oxidePyridine ring substituted with dimethylamineEnhanced solubility and bioactivity
4-Pyridyl phosphine oxidePyridine ring with phosphine oxideNotable antifungal activity
2-Aminothiazole phosphine oxideThiazole ring with amino and phosphine groupsExhibits anti-inflammatory properties

The uniqueness of (3-Amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide lies in its specific combination of a pyrazole structure with a dimethylphosphine oxide moiety, which may confer distinct biological activities not observed in other similar compounds. Further research into these compounds could elucidate their respective mechanisms and applications in various fields.

Crystallographic Analysis of Pyrazole-Phosphine Oxide Hybrid Architecture

While direct crystallographic data for (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide are not yet reported, insights can be drawn from structurally related pyrazolyl-phosphine oxide systems. For example, tris(pyrazolyl)phosphine oxides exhibit planar central units with pyrazole rings inclined at angles typically between 30°–80° relative to phenyl substituents. The methyl and amino groups in the target compound likely introduce steric and electronic perturbations, influencing the dihedral angles between the pyrazole ring and substituents.

Key structural motifs include:

  • Intramolecular hydrogen bonding: Amino (NH2) and phosphine oxide (P=O) groups may participate in N–H⋯O hydrogen bonds, forming S(6) ring motifs observed in similar systems.
  • Supramolecular interactions: Intermolecular C–H⋯π interactions between pyrazole and phenyl groups could stabilize crystal packing, as seen in pyrazole derivatives.

Table 1: Comparative Dihedral Angles in Pyrazole Derivatives

CompoundPyrazole-Substituent Dihedral Angle (°)Reference
4-Aminoantipyrine derivative55.63 (phenyl) / 32.84 (pyrazole)
1-[(4-Chlorophenyl)…]44.19 (phenyl-phenyl)
Hypothetical Target Compound~50–60 (estimated)

Spectroscopic Identification Techniques

$$^{31}$$P NMR Chemical Shift Analysis of Phosphine Oxide Functionality

The phosphorus environment in (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is expected to exhibit a $$^{31}$$P NMR signal in the range of +30–+50 ppm, consistent with dimethylphosphine oxides (Me2P=O). Comparative shifts for related compounds include:

  • Me3PO: +36.2 ppm
  • Et3PO: +48.3 ppm
  • OP(Pz)3 (tris(pyrazolyl)phosphine oxide): ~−10 ppm (depending on substituents)

The amino group’s electron-donating effect may slightly deshield the phosphorus nucleus, shifting the signal upfield compared to Me3PO.

IR Vibrational Signatures of Amino-Pyrazole Coordination

Key IR absorptions are anticipated to include:

  • P=O stretching: ~1200–1250 cm⁻¹, characteristic of phosphine oxides.
  • Amino (NH2) vibrations:
    • N–H stretching: ~3300–3500 cm⁻¹ (asymmetric/symmetric modes).
    • N–H bending: ~1600 cm⁻¹.
  • Pyrazole ring vibrations: C–N and C–C stretches in the 1450–1600 cm⁻¹ region.

Halogen bond acceptor properties of the P=O group, as demonstrated in analogous systems, may further modulate vibrational frequencies upon coordination.

Comparative Molecular Geometry with Related Pyrazolylphosphine Derivatives

The molecular geometry of (3-amino-1-methyl-1H-pyrazol-4-yl)dimethylphosphine oxide is influenced by substituent effects on the pyrazole ring and phosphine oxide moiety.

Key Geometric Features:

  • Pyrazole Ring Planarity:

    • The pyrazole ring likely remains planar, with methyl and amino groups inducing minimal distortion.
    • Dihedral angles between substituents (e.g., NH2 and P=O) may align with trends observed in 4-aminoantipyrine derivatives (e.g., 55.63° for phenyl-pyrazole).
  • Phosphine Oxide Geometry:

    • The P=O bond length is expected to approximate 1.48–1.50 Å, typical for dimethylphosphine oxides.
    • P–N bond lengths (if present) would depend on coordination state, but in non-coordinating environments, they typically range 1.60–1.70 Å.

Table 2: Bond Lengths in Pyrazole-Phosphine Oxide Systems

Bond TypeLength (Å)Reference
P=O (Me2P=O)1.48–1.50
N3=C12 (azomethine)1.297
P–C (Me2P=O)1.76–1.79

XLogP3

-0.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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